1-(Chloromethyl)naphthalene
Overview
Description
Kinetics and dissociation mechanism of 1-(chloromethyl)naphthalene following 266nm photoexcitation has been studied. Intermolecular nucleophilic dearomatization of 1-chloromethyl naphthalene with various activated methylene compounds has been investigated.
Scientific Research Applications
Environmental Restoration and Green Chemistry :
- Toluene ortho-monooxygenase (TOM) has been evolved to increase its activity for chlorinated ethenes and naphthalene oxidation. This enhances the degradation of environmental contaminants like Trichloroethylene (TCE) and synthesizes 1-naphthol more effectively (Canada et al., 2002).
Spectroscopic Analysis and Molecular Structure :
- Analysis of 1-(chloromethyl)-2-methylnaphthalene using FT-IR and FT-Raman spectroscopy, exploring its molecular geometry, vibrational assignments, and electronic transitions. This has implications for understanding charge transfer interactions within the molecule (Nagabalasubramanian et al., 2012).
Polymer Synthesis :
- The atom transfer radical polymerization of styrene using 1-(chloromethyl)naphthalene as an initiator, leading to polystyrene with naphthalene-label exhibiting fluorescence. This shows its application in synthesizing functional polymers (Cheng et al., 2005).
Chemical Reactions and Photolysis :
- Study of the two-photon laser-induced reaction of 1,8-bis(chloromethyl)naphthalene and its derivatives, revealing insights into the photolysis process and the formation of intermediate compounds in chemical reactions (Ouchi et al., 1997).
- Investigation of the formation kinetics and spectra of aromatic radicals in solutions, particularly focusing on this compound. This research contributes to understanding the mechanisms of radical formation and photoexcitation processes (Kelley et al., 1983).
Synthesis of Naphthalene Derivatives :
- Catalytic synthesis of 1-aryl-substituted naphthalenes using rhodium and ruthenium porphyrins, demonstrating a method for producing naphthalene derivatives with various applications (Elakkari et al., 2005).
Safety and Hazards
1-(Chloromethyl)naphthalene is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Eye Dam. 1, and Skin Corr. 1B . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . In case of ingestion, immediate dilution with milk or water within 30 minutes post ingestion is recommended .
Mechanism of Action
Target of Action
It’s known to be an intermediate in organic synthesis for the synthesis of 1-naphthaldehyde .
Mode of Action
The mode of action of 1-(Chloromethyl)naphthalene involves a process known as intermolecular nucleophilic dearomatization with various activated methylene compounds . This process changes the aromatic nature of the compound, leading to the formation of new products.
Pharmacokinetics
Its physical properties such as boiling point (167-169 °c/25 mmhg) and density (118 g/mL at 25 °C) have been reported .
Result of Action
It’s known that the compound can cause eye irritation, skin irritation, gastrointestinal irritation with nausea, vomiting, and diarrhea, and respiratory tract irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, adequate ventilation is recommended when handling this compound to prevent inhalation of dusts or mists . The compound’s stability and reactivity may also be affected by environmental conditions such as temperature and pressure .
Biochemical Analysis
Biochemical Properties
It is known to participate in palladium-catalyzed reactions with (hetero)arylacetonitriles, producing either para- or ortho-acylated naphthalenes . The exact enzymes, proteins, and other biomolecules that 1-(Chloromethyl)naphthalene interacts with are yet to be identified.
Molecular Mechanism
It is known to participate in palladium-catalyzed reactions , but the details of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are yet to be discovered.
Properties
IUPAC Name |
1-(chloromethyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWGTKZEDLCVIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058939 | |
Record name | Naphthalene, 1-(chloromethyl)- | |
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Molecular Weight |
176.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Pale yellow solid with a pungent odor; mp = 31-33 deg C; [Alfa Aesar MSDS] | |
Record name | Naphthalene, 1-(chloromethyl)- | |
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Record name | 1-(Chloromethyl)naphthalene | |
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CAS No. |
86-52-2, 35255-58-4 | |
Record name | 1-(Chloromethyl)naphthalene | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=86-52-2 | |
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Record name | 1-(Chloromethyl)naphthalene | |
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Record name | (Chloromethyl)naphthalene | |
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Record name | 1-(CHLOROMETHYL)NAPHTHALENE | |
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Record name | Naphthalene, 1-(chloromethyl)- | |
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Record name | Naphthalene, 1-(chloromethyl)- | |
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Record name | 1-(chloromethyl)naphthalene | |
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Record name | (chloromethyl)naphthalene | |
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Record name | 1-(CHLOROMETHYL)NAPHTHALENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While not a pharmaceutical itself, research on 1-(chloromethyl)naphthalene often centers around its breakdown into the 1-naphthylmethyl radical. This radical is studied for its photochemical properties and reactions. [, ] For instance, this compound is metabolized by porcine kidney cortex membrane dipeptidase (MDP) after conjugation with glutathione. This process forms cysteinylglycine conjugates, which are further hydrolyzed by MDP. The rate of hydrolysis depends on the substituent on the cysteine sulfur atom. [] Additionally, occupational exposure to this compound has been linked to contact dermatitis and potential liver dysfunction. [, ]
A: this compound has the molecular formula C11H9Cl and a molecular weight of 176.63 g/mol. While the provided abstracts don't detail specific spectroscopic data, its structure is confirmed through techniques like IR, 1H NMR, and 13C NMR. [, ]
A: this compound is utilized to modify the photochemical properties of polyethylene (PE). When added to PE and exposed to UV irradiation, it enhances the material's photodegradation rate. []
A: this compound itself is not typically used as a catalyst. Instead, it serves as a reagent in various palladium-catalyzed reactions. For example, it undergoes regioselective nucleophilic aromatic substitution with arylacetonitriles in the presence of palladium catalysts. The choice of ligand dictates the regioselectivity: bulky ligands like tBuPPh2 favor para-acylated products, while less bulky ligands like Me2PPh2 lead to ortho-acylated products. This reaction offers a route to synthesize diverse diaryl ketones. [] Additionally, this compound participates in palladium-catalyzed sp2-sp3 coupling reactions with allyltrimethoxysilane, producing allyl arenes. This reaction selectively occurs at the para-position, forming new C(sp2)-C(sp3) bonds. []
A: Density Functional Theory (DFT) calculations have been employed to investigate the mechanism behind the ligand-controlled regioselectivity observed in the palladium-catalyzed dearomatic reaction of this compound with phenylacetonitrile. These calculations revealed that bulky ligands like tBuPPh2 result in para-substituted products, whereas smaller ligands like Me2PPh2 yield ortho-substituted products. []
A: While this compound itself might not possess specific biological activity, modifications to its structure impact its reactivity and behavior in chemical reactions. For instance, in palladium-catalyzed reactions, the presence and nature of substituents on the naphthalene ring can significantly influence regioselectivity, leading to the preferential formation of either para- or ortho-substituted products. [] Additionally, when studying its photodissociation, replacing the chlorine atom with bromine in 1-(bromomethyl)-naphthalene affects the rate and mechanism of dissociation. []
A: Case reports highlight occupational contact dermatitis and potential liver dysfunction associated with this compound exposure, emphasizing the need for proper handling and safety measures in occupational settings. [, ]
A: Common techniques used to characterize this compound and its derivatives include IR spectroscopy, 1H NMR, 13C NMR, and elemental analysis. [, ] In studies involving photochemical reactions, laser flash photolysis, optoacoustic calorimetry, and transient absorption spectroscopy are employed. [, , ] High-performance liquid chromatography (HPLC) is used to study the metabolism of this compound conjugates. []
A: While specific data on the environmental impact of this compound is limited in the provided abstracts, its use in enhancing the photodegradation of polyethylene suggests a potential avenue for managing plastic waste. []
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